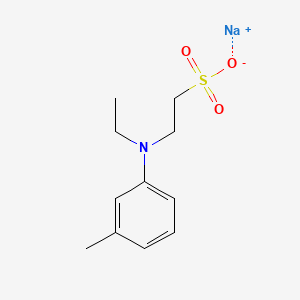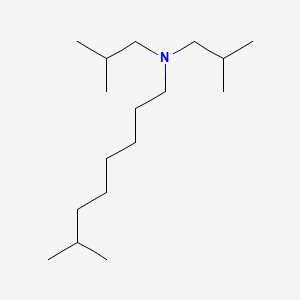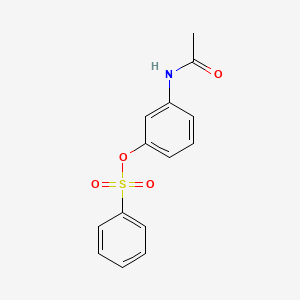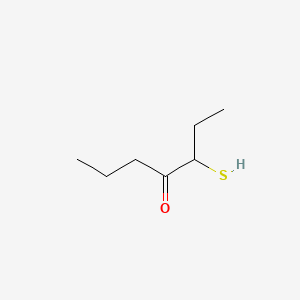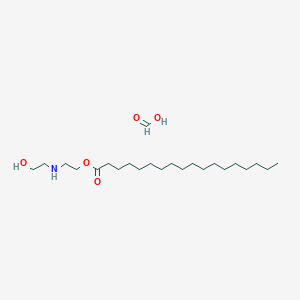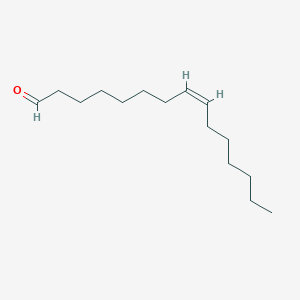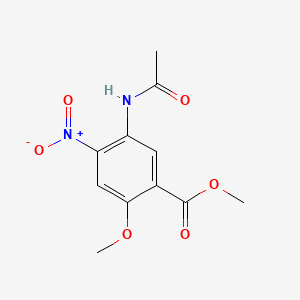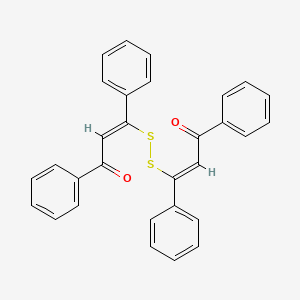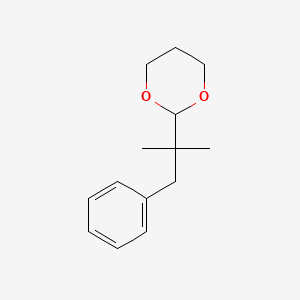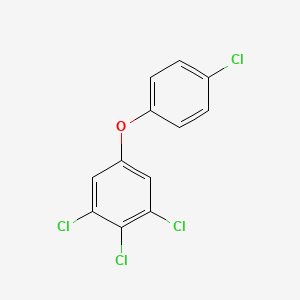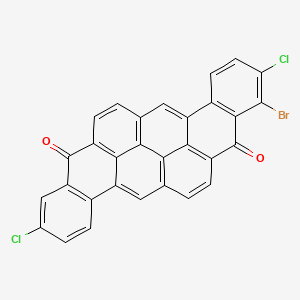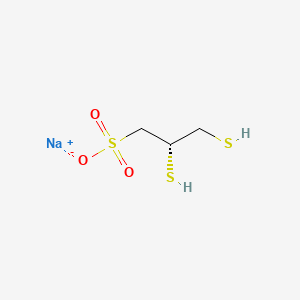
Sodium (S)-2,3-dimercaptopropanesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-2,3-dimercaptopropanesulphonate is a chelating agent known for its ability to bind heavy metals. It is widely used in medical treatments for heavy metal poisoning, particularly for lead, mercury, and arsenic. The compound is a derivative of dimercaprol and is water-soluble, making it suitable for intravenous administration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2,3-dimercaptopropanesulphonate typically involves the reaction of (S)-2,3-dimercaptopropanol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate derivative. The process involves:
- Dissolving (S)-2,3-dimercaptopropanol in an aqueous solution.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.
化学反应分析
Types of Reactions: Sodium (S)-2,3-dimercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or other sulphonates.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Metal complexes.
Substitution: Various substituted sulphonates.
科学研究应用
Sodium (S)-2,3-dimercaptopropanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove heavy metals from solutions.
Biology: Investigated for its role in cellular detoxification processes and its effects on enzyme activities.
Medicine: Widely used in the treatment of heavy metal poisoning. It is also being studied for its potential in treating other conditions related to metal toxicity.
Industry: Employed in wastewater treatment to remove heavy metals and in the production of high-purity metals.
作用机制
The mechanism of action of Sodium (S)-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate that is more easily excreted from the body. This process reduces the bioavailability of the metals and mitigates their toxic effects. The primary molecular targets are the metal ions, and the pathways involved include renal excretion and hepatic metabolism.
相似化合物的比较
Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning but less water-soluble.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different specificity for metal ions.
Penicillamine: Used for similar purposes but with different side effect profiles.
Uniqueness: Sodium (S)-2,3-dimercaptopropanesulphonate is unique due to its water solubility, which allows for intravenous administration, and its specific affinity for certain heavy metals, making it highly effective in treating poisoning by lead, mercury, and arsenic.
属性
CAS 编号 |
85187-11-7 |
|---|---|
分子式 |
C3H7NaO3S3 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
sodium;(2S)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m0./s1 |
InChI 键 |
FGGPAWQCCGEWTJ-DFWYDOINSA-M |
手性 SMILES |
C([C@@H](CS(=O)(=O)[O-])S)S.[Na+] |
规范 SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



